Magnesium;lanthanum(3+);pentanitrate

Description

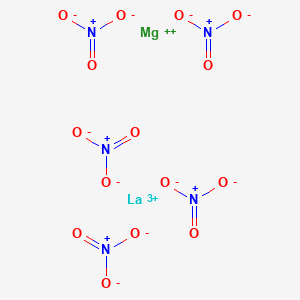

Magnesium;lanthanum(3+);pentanitrate is a complex nitrate compound containing magnesium (Mg²⁺) and lanthanum (La³⁺) cations with five nitrate (NO₃⁻) groups. Synthesis likely involves co-precipitation or thermal decomposition of magnesium and lanthanum nitrate precursors, as seen in studies on related rare earth-magnesium systems . This compound may serve as a precursor for advanced materials, catalysts, or alloys due to the synergistic properties of magnesium (lightweight, high reactivity) and lanthanum (high thermal stability, catalytic activity) .

Properties

Molecular Formula |

LaMgN5O15 |

|---|---|

Molecular Weight |

473.24 g/mol |

IUPAC Name |

magnesium;lanthanum(3+);pentanitrate |

InChI |

InChI=1S/La.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |

InChI Key |

KRAQOZLHABSGQK-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[La+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitric acid, lanthanum magnesium salt typically involves the reaction of lanthanum oxide and magnesium oxide with nitric acid. The reaction can be represented as follows: [ \text{2HNO}_3 + \text{La}_2\text{O}_3 + \text{MgO} \rightarrow \text{La(Mg(NO}_3)_2)_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful control of temperature and concentration to ensure the complete reaction of the oxides with nitric acid .

Industrial Production Methods

In an industrial setting, the production of nitric acid, lanthanum magnesium salt involves the use of large-scale reactors where lanthanum and magnesium oxides are reacted with concentrated nitric acid. The reaction mixture is then filtered to remove any unreacted oxides, and the resulting solution is evaporated to crystallize the salt. The crystals are then washed and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Nitric acid, lanthanum magnesium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to form lower oxidation state products.

Substitution: The nitrate ions in the compound can be substituted by other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with nitric acid, lanthanum magnesium salt include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from the reactions of nitric acid, lanthanum magnesium salt depend on the type of reaction. For example, oxidation reactions may produce lanthanum and magnesium oxides, while reduction reactions may yield lanthanum and magnesium metals .

Scientific Research Applications

Nitric acid, lanthanum magnesium salt has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Employed in biological studies to understand the role of lanthanum and magnesium in biological systems.

Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases related to magnesium and lanthanum deficiencies.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of nitric acid, lanthanum magnesium salt involves the interaction of its constituent ions with molecular targets. Lanthanum ions can interact with phosphate groups in biological systems, while magnesium ions play a crucial role in enzymatic reactions. The nitrate ions can participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Similarities

- Lanthanum Nitrate (La(NO₃)₃): Contains only La³⁺ and nitrate ions. It is highly soluble in water and thermally stable up to ~400°C, making it useful in ceramics and catalysts. In contrast, magnesium;lanthanum(3+);pentanitrate likely exhibits enhanced thermal stability due to magnesium’s smaller ionic radius (0.72 Å vs. La³⁺’s 1.06 Å), which strengthens lattice interactions .

- Magnesium Nitrate (Mg(NO₃)₂): Hygroscopic and decomposes at ~330°C. The addition of lanthanum may reduce hygroscopicity and increase decomposition temperatures, as observed in lanthanum-doped magnesium alloys .

Functional and Catalytic Properties

- Lanthanum Triflate (La(OTf)₃) and Magnesium Triflate (Mg(OTf)₂) : Both act as Lewis acid catalysts in organic reactions. This compound may exhibit superior catalytic efficiency due to the combined redox activity of La³⁺ and Mg²⁺, similar to La-Mg alloys used in hydrogen storage .

- Beryllium-Lanthanum Double Nitrate : Forms mixed crystals with magnesium-lanthanum nitrate, indicating structural compatibility. However, magnesium’s lower toxicity compared to beryllium makes Mg-La systems safer for industrial applications .

Thermal and Mechanical Behavior

- Lanthanum-Magnesium Hexaaluminate (LaMgAl₁₁O₁₉) : A thermal barrier coating material synthesized at 1500°C. This compound, when calcined, could form similar high-temperature oxides, leveraging lanthanum’s ability to refine microstructures and improve mechanical strength .

- AZ91 Magnesium Alloys with Lanthanum: Adding 0.3–0.5 wt.% La enhances tensile strength by 20% and corrosion resistance by 50%.

Data Tables

Table 1: Comparative Properties of Mg-La Pentanitrate and Related Compounds

*Calculated based on stoichiometric assumptions.

Table 2: Ionic Radii and Coordination Effects

| Ion | Ionic Radius (Å) | Common Coordination Number | Role in Compound Stability |

|---|---|---|---|

| Mg²⁺ | 0.72 | 6 | Enhances lattice rigidity |

| La³⁺ | 1.06 | 9–12 | Stabilizes nitrate coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.